molecular formula C8H9NO3 B1584468 (R)-4-Hydroxyphenylglycine CAS No. 25698-27-5

(R)-4-Hydroxyphenylglycine

Cat. No. B1584468
CAS RN: 25698-27-5
M. Wt: 167.16 g/mol
InChI Key: DQLYTFPAEVJTFM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., amino acid, alkaloid, carbohydrate, etc.).



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions required for the reaction, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It may include its reactivity, the products it forms, and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., acidity, basicity, reactivity).


Scientific Research Applications

1. Role in Peptide Natural Products

(R)-4-Hydroxyphenylglycine (Hpg) plays a critical role in the structure of various peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Investigations into the biosynthesis of Hpg, along with 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg), have revealed their importance in medicinal chemistry and pharmaceutical research (Al Toma et al., 2015).

2. Synthesis of Selective Antagonists

Hpg has been utilized in the stereoselective synthesis of various selective antagonists, such as (S)-MPPG, (S)-MTPG, and (S)-(+)-αM4CPG, which are known for their roles in targeting metabotropic glutamate receptors. These compounds are significant for understanding and potentially manipulating neurological functions (Ma & Tian, 1997).

3. Analytical Applications in Pharmaceutical Assays

In pharmaceutical analysis, Hpg has been used in the development of assays, like the amoxicillin assay, where its interaction with specific enzymes allows for the spectrophotometric determination of drug concentrations. This application is crucial for quality control in pharmaceuticals (Rojanarata et al., 2010).

4. Research in Metabotropic Glutamate Receptors

Hpg derivatives are instrumental in studying metabotropic glutamate receptors (mGluRs). They have been used to examine the pharmacology of various mGluR subtypes, contributing significantly to our understanding of neurotransmission and potential therapeutic targets (Thomsen et al., 1993).

5. Conformational Behavior in Peptidic Natural Products

The conformational behavior of Hpg, particularly in the context of non-proteinogenic amino acids, is crucial for the preparation of medicines. Its role in designing bioactive peptides and peptide-based drugs, which are realized in a single conformation, is of great significance in medicinal chemistry (Nandel & Shafique, 2014).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It may include its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or proposing future research directions. It may include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.


properties

IUPAC Name

(2R)-2-amino-2-(3-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYTFPAEVJTFM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40948573
Record name Amino(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Hydroxyphenylglycine

CAS RN

25698-27-5
Record name (αR)-α-Amino-3-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25698-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-Hydroxyphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025698275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amino(3-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40948573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-hydroxyphenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.887
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-4-Hydroxyphenylglycine
Reactant of Route 2
(R)-4-Hydroxyphenylglycine
Reactant of Route 3
Reactant of Route 3
(R)-4-Hydroxyphenylglycine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(R)-4-Hydroxyphenylglycine
Reactant of Route 5
(R)-4-Hydroxyphenylglycine
Reactant of Route 6
(R)-4-Hydroxyphenylglycine

Citations

For This Compound
78
Citations
OW Choroba, DH Williams… - Journal of the American …, 2000 - ACS Publications
The vancomycin family of glycopeptide antibiotics are important as drugs of last resort against gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). 1 …
Number of citations: 153 pubs.acs.org
D Ma, H Tian - Journal of the Chemical Society, Perkin Transactions 1, 1997 - pubs.rsc.org
(R)-4-Hydroxyphenylglycine was protected with a benzyl group and a methyl group was introduced at the α position by using the self-regeneration-of-stereocentre method. After the 4-…
Number of citations: 31 pubs.rsc.org
MH Hyun, CS Min - Chirality, 1998 - Wiley Online Library
A chiral stationary phase (CSP 1) prepared starting from (R)‐4‐hydroxyphenylglycine and then grafting (R)‐N‐butanoyl‐4‐allyloxyphenylglycine N‐propyl amide to silica gel was found …
Number of citations: 11 onlinelibrary.wiley.com
M Braun, M Sigloch, J Cremer - Advanced Synthesis & …, 2007 - Wiley Online Library
Amino alcohols 6 featuring the diphenylhydroxymethyl group are prepared from the commercial amino acid (R)‐4‐hydroxyphenylglycine 3. Oxazaborolidines generated in situ from the …
Number of citations: 16 onlinelibrary.wiley.com
V Čaplar, Z Raza, D Katalenić, M Žinić - Croatica chemica acta, 2003 - hrcak.srce.hr
… Introduction of the benzyl group into the phenolic group on the side chain of S-tyrosine 3a and also R-4-hydroxyphenylglycine 3b in the first step afforded the soluble benzyl ethers 7a …
Number of citations: 22 hrcak.srce.hr
현명호, 한상철, 정경규 - Bulletin of the Korean Chemical Society, 1998 - koreascience.kr
C-9 (Zaitsev elimination) should yield an allylic iodo intermediate, 3, which is then readily hydrolyzed to give 4." The observation that 1 was successfully converted to 4 by the known …
Number of citations: 2 koreascience.kr
MW Coleman - Chromatographia, 1983 - Springer
Reaction of the methyl esters of the α-amino acids, R-(−)-, and S-(+)-4-hydroxyphenylglycine (oxfenicine) with the enantiomerically pure acid anhydride of R-(+)-1-methoxy-1-…
Number of citations: 10 link.springer.com
E Freund, JA Robinson - Chemical Communications, 1999 - pubs.rsc.org
The solid-phase synthesis was completed of the heptapeptide D-Leu-D-Tyr-L-Asn-Hpg-Hpg-L-Tyr-Dhpg, a putative intermediate in vancomycin biosynthesis, where Dhpg = (S)-3,5-…
Number of citations: 13 pubs.rsc.org
EF Birse, SA Eaton, DE Jane, PLSJ Jones, RHP Porter… - Neuroscience, 1993 - Elsevier
The possible roles of G-protein coupled metabotropic glutamate receptors in central nervous function are currently the focus of intensive investigation. The complexity of effects …
Number of citations: 175 www.sciencedirect.com
DY Jung, X Li, Z Li - ACS Catalysis, 2023 - ACS Publications
An alcohol oxidase (AOx) for the (S)-enantioselective oxidation of 4-hydroxymandelic acid (4-HMA) to 4-hydroxyphenylglyoxylic acid (4-HPGA) with enhanced activity was developed by …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.